molecular formula C16H17N3O3 B10868157 N-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide

N-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide

Cat. No.: B10868157
M. Wt: 299.32 g/mol
InChI Key: ZZRVRSFOYHNJEI-UHFFFAOYSA-N
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Description

N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide is a synthetic organic compound with the molecular formula C16H17N3O3. It is characterized by the presence of a pyrrole ring substituted with acetyl and methyl groups, and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methyl groups on the pyrrole ring may facilitate binding to active sites, while the isonicotinamide moiety can interact with other regions of the target molecule. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethyl-1H-pyrrol-1-yl)isonicotinamide
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
  • 2,4-Dimethylpyrrole

Uniqueness

N~4~-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide is unique due to the presence of both acetyl and isonicotinamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-9-14(11(3)20)15(12(4)21)10(2)19(9)18-16(22)13-5-7-17-8-6-13/h5-8H,1-4H3,(H,18,22)

InChI Key

ZZRVRSFOYHNJEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1NC(=O)C2=CC=NC=C2)C)C(=O)C)C(=O)C

Origin of Product

United States

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